molecular formula C5H4Cl2O2S2 B13485419 (5-Chlorothiophen-2-yl)methanesulfonyl chloride

(5-Chlorothiophen-2-yl)methanesulfonyl chloride

Katalognummer: B13485419
Molekulargewicht: 231.1 g/mol
InChI-Schlüssel: VZEZXKFXNDMYSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Chlorothiophen-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H4ClO2S2. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and a methanesulfonyl chloride group at the 2-position. It is a versatile intermediate used in various chemical reactions and has significant applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(5-Chlorothiophen-2-yl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 5-chlorothiophene-2-methanesulfonic acid using thionyl chloride or phosgene. The reaction typically proceeds as follows:

  • Chlorination with Thionyl Chloride: : [ \text{C5H4ClSO3H} + \text{SOCl2} \rightarrow \text{C5H4ClSO2Cl} + \text{SO2} + \text{HCl} ]

  • Chlorination with Phosgene: : [ \text{C5H4ClSO3H} + \text{COCl2} \rightarrow \text{C5H4ClSO2Cl} + \text{CO2} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chlorothiophen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfone derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Reduction can lead to the formation of thiophenes or other reduced sulfur-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfones: Formed by reaction with thiols.

Wissenschaftliche Forschungsanwendungen

(5-Chlorothiophen-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (5-Chlorothiophen-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfone derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonyl Chloride: A simpler analog with the formula CH3SO2Cl, used in similar reactions but lacks the thiophene ring.

    Tosyl Chloride: Contains a toluene ring instead of a thiophene ring, used in similar substitution reactions.

    Benzenesulfonyl Chloride: Contains a benzene ring, used in the synthesis of sulfonamides and sulfonates.

Uniqueness

(5-Chlorothiophen-2-yl)methanesulfonyl chloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in reactions where the thiophene ring can participate in further chemical transformations.

Eigenschaften

Molekularformel

C5H4Cl2O2S2

Molekulargewicht

231.1 g/mol

IUPAC-Name

(5-chlorothiophen-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H4Cl2O2S2/c6-5-2-1-4(10-5)3-11(7,8)9/h1-2H,3H2

InChI-Schlüssel

VZEZXKFXNDMYSN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1)Cl)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.